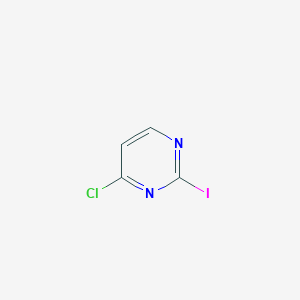

4-氯-2-碘嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-iodopyrimidine is a chemical compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-iodopyrimidine is1S/C4H2ClIN2/c5-3-1-2-7-4 (6)8-3/h1-2H . This code provides a specific string of characters that describes the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Chloro-2-iodopyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学研究应用

与 σ 和 π 受体的相互作用

Rabie、Abou-El-Wafa 和 Mohamed (2007) 的研究调查了 2-氨基嘧啶与 σ 和 π 受体(包括碘)的相互作用,展示了嘧啶衍生物在与各种受体形成电荷转移配合物方面的潜力。本研究阐明了嘧啶化合物的基本化学性质和反应性,这对于理解它们在材料科学和催化中的应用至关重要 (Rabie, Abou-El-Wafa, & Mohamed, 2007)。

金属化和多取代吡啶的合成

Cochennec 等人(1995 年)通过锂化展示了碘吡啶的金属化和多取代吡啶的成功合成,突出了嘧啶衍生物在合成有机化学中的多功能性。这项工作强调了卤代嘧啶在制备复杂有机分子(包括潜在的药物和农用化学品)中的用途 (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995)。

交叉偶联反应

Tanji、Sakamoto 和 Yamanaka (1982) 研究了卤代嘧啶的钯催化交叉偶联反应,表明 4-氯-2-碘嘧啶可以用作嘧啶基酮合成的起始原料。这项研究有助于开发构建碳碳键的方法,这是有机合成的基础方面 (Tanji, Sakamoto, & Yamanaka, 1982)。

吡啶中的卤素交换

Schlosser 和 Cottet (2002) 研究了吡啶和其他杂环化合物中的甲硅烷基介导的卤素/卤素取代,包括将 2-氯吡啶转化为其碘对应物。本研究揭示了 4-氯-2-碘嘧啶在卤素交换反应中的潜力,这对合成各种杂环化合物很有价值 (Schlosser & Cottet, 2002)。

芳烃和杂环的亲电氯化

王等人(2016 年)提出了一种使用高价碘试剂对芳烃和杂环进行亲电氯化的方法,证明了卤代嘧啶在有机分子功能化中的作用。这项工作支持了 4-氯-2-碘嘧啶在生物活性化合物改性中的应用,增强了它们的药学特性 (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016)。

作用机制

Target of Action

The primary targets of 4-Chloro-2-iodopyrimidine are the proteins Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression has been implicated in many diseases, including cancers and inflammatory diseases .

Mode of Action

4-Chloro-2-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling these proteins . This enables visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .

Biochemical Pathways

The compound’s interaction with mif and mif2 suggests it may influence pathways related to cell growth and immune responses

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.81 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Chloro-2-iodopyrimidine’s action are primarily observed through its interaction with MIF and MIF2. The compound allows for the visualization of these proteins’ translocation and activity, providing insights into their roles in cell growth and immune responses .

安全和危害

4-Chloro-2-iodopyrimidine is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

生化分析

Biochemical Properties

It is known that iodopyrimidines can be used to label proteins such as Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . This suggests that 4-Chloro-2-iodopyrimidine may interact with certain proteins or enzymes, but specific interactions have not been reported.

Cellular Effects

Iodopyrimidines have been used to visualize the translocation of proteins from the cytoplasm to the nucleus in HeLa cells . This suggests that 4-Chloro-2-iodopyrimidine may have effects on cellular processes such as protein localization.

属性

IUPAC Name |

4-chloro-2-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQCCKDSHUGCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)